

Commercial Suppliers and Technical Guide for Stable Isotope-Labeled Imipramine Metabolites

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Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available stable isotope-labeled metabolites of the tricyclic antidepressant, imipramine. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed information on suppliers, product specifications, and experimental applications.

Introduction

Imipramine is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the body, primarily by cytochrome P450 (CYP) enzymes.^{[1][2]} The major metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation at the 2 and 10 positions, followed by glucuronide conjugation.^{[1][3][4]} Accurate quantification of imipramine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.^{[5][6]} Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry (GC-MS and LC-MS/MS) as they correct for matrix effects and variability in sample preparation and instrument response.^[7]

This guide details the commercial suppliers of these essential research compounds, provides a comparative summary of their product specifications, and outlines typical experimental protocols for their use.

Commercial Suppliers of Stable Isotope-Labeled Imipramine Metabolites

A number of reputable suppliers offer a range of stable isotope-labeled imipramine and its metabolites. The following table summarizes the key suppliers and their relevant product offerings.

Supplier	Website
MedchemExpress	--INVALID-LINK--
Cambridge Isotope Laboratories, Inc.	--INVALID-LINK--
Axios Research	--INVALID-LINK--
Cerilliant Corporation (a part of MilliporeSigma)	--INVALID-LINK--
Cayman Chemical	--INVALID-LINK--
LGC Standards	--INVALID-LINK--
Santa Cruz Biotechnology, Inc.	--INVALID-LINK--

Quantitative Data on Available Stable Isotope-Labeled Imipramine Metabolites

The following tables provide a structured summary of the quantitative data for commercially available stable isotope-labeled imipramine and its principal metabolites. This information has been compiled from the suppliers' product datasheets and certificates of analysis.

Table 1: Stable Isotope-Labeled Imipramine

Compound	Supplier	Catalog Number	Isotopic Label	Isotopic Purity	Chemical Purity	Format
Imipramine-d3	MedchemExpress	HY-B1490S1	d3	≥98%	≥98%	Solid
Imipramine-d4	MedchemExpress	HY-B1490S	d4	≥98%	≥98%	Solid
Imipramine-d4 HCl	Cambridge Isotope Laboratories	DLM-3035-2	d4	98%	97%	Neat
Imipramine-d4 (hydrochloride)	Cayman Chemical	15891	d4	≥99%	≥98%	Solid
Imipramine-d6	MedchemExpress	HY-B1490AS	d6	≥98%	≥98%	Solid
Imipramine-d6	Santa Cruz Biotechnology	sc-207754	d6	99%	98%	Oil

Table 2: Stable Isotope-Labeled Desipramine (Metabolite)

Compound	Supplier	Catalog Number	Isotopic Label	Isotopic Purity	Chemical Purity	Format
Desipramine-d4	MedchemExpress	HY-B0530S	d4	≥98%	≥98%	Solid
Desipramine-d4 HCl	Cambridge Isotope Laboratories	DLM-3020-5	d4	98%	≥98%	Neat

Table 3: Stable Isotope-Labeled Hydroxylated Imipramine Metabolites

Compound	Supplier	Catalog Number	Isotopic Label	Isotopic Purity	Chemical Purity	Format
2-Hydroxyimipramine-d6	LGC Standards	TRC-H943402	d6	Not specified	Not specified	Neat
2-Hydroxyimipramine-d6	Axios Research	Not specified	d6	Not specified	Not specified	Not specified
2-Hydroxyimipramine-d6 β-D-Glucuronide	Santa Cruz Biotechnology	sc-486151	d6	Not specified	Not specified	Solid
2-Hydroxyimipramine-d6 β-D-Glucuronide	LGC Standards	Not specified	d6	Not specified	Not specified	Not specified

Experimental Protocols

The use of stable isotope-labeled internal standards is fundamental for accurate quantification of imipramine and its metabolites in biological matrices. Below are detailed methodologies for typical GC-MS and LC-MS/MS analyses.

Sample Preparation for Plasma/Serum Analysis

A common and effective method for extracting tricyclic antidepressants from plasma or serum is protein precipitation.[8][9]

Materials:

- Plasma or serum sample
- Acetonitrile (ACN), chilled
- Internal standard working solution (e.g., Imipramine-d4, Desipramine-d4 in methanol)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 50-100 μ L of plasma or serum into a microcentrifuge tube.
- Add an appropriate volume of the internal standard working solution.
- Add 3 volumes of chilled acetonitrile to the sample (e.g., 300 μ L ACN for 100 μ L of plasma).
- Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., $>10,000 \times g$) for 5-10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or well plate for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for injection if concentration is needed.[\[10\]](#)

GC-MS Analysis of Imipramine and Desipramine

For GC-MS analysis, derivatization of the secondary amine metabolite, desipramine, is often required to improve its chromatographic properties.[\[7\]](#)[\[11\]](#)

Derivatization (for Desipramine):

- The dried extract from the sample preparation step can be derivatized using agents like N-methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionyl anhydride (PFPA).[\[10\]](#)[\[11\]](#)

GC-MS Conditions:

- GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C, ramping to 300°C.
- Injection Mode: Splitless injection.
- MS Ionization: Electron Ionization (EI).
- MS Detection: Selected Ion Monitoring (SIM) mode for quantification of the target ions for the native and labeled compounds.[\[10\]](#)[\[11\]](#)

LC-MS/MS Analysis of Imipramine and Metabolites

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of imipramine and its metabolites.[\[1\]](#)[\[8\]](#)

LC Conditions:

- LC Column: A C18 reversed-phase column is commonly used.[\[8\]](#)
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[\[12\]](#)
- Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

MS/MS Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[\[1\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[\[1\]](#) Specific precursor-to-product ion transitions for each analyte and its

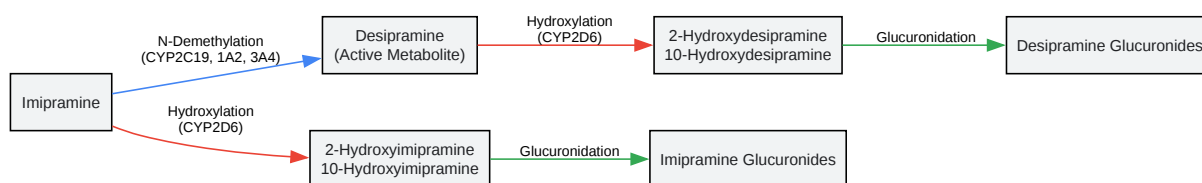
corresponding stable isotope-labeled internal standard are monitored.

- Ion Source Parameters: Parameters such as capillary voltage, gas temperatures, and gas flows should be optimized for maximum signal intensity.[1]

Visualizations

Imipramine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of imipramine.

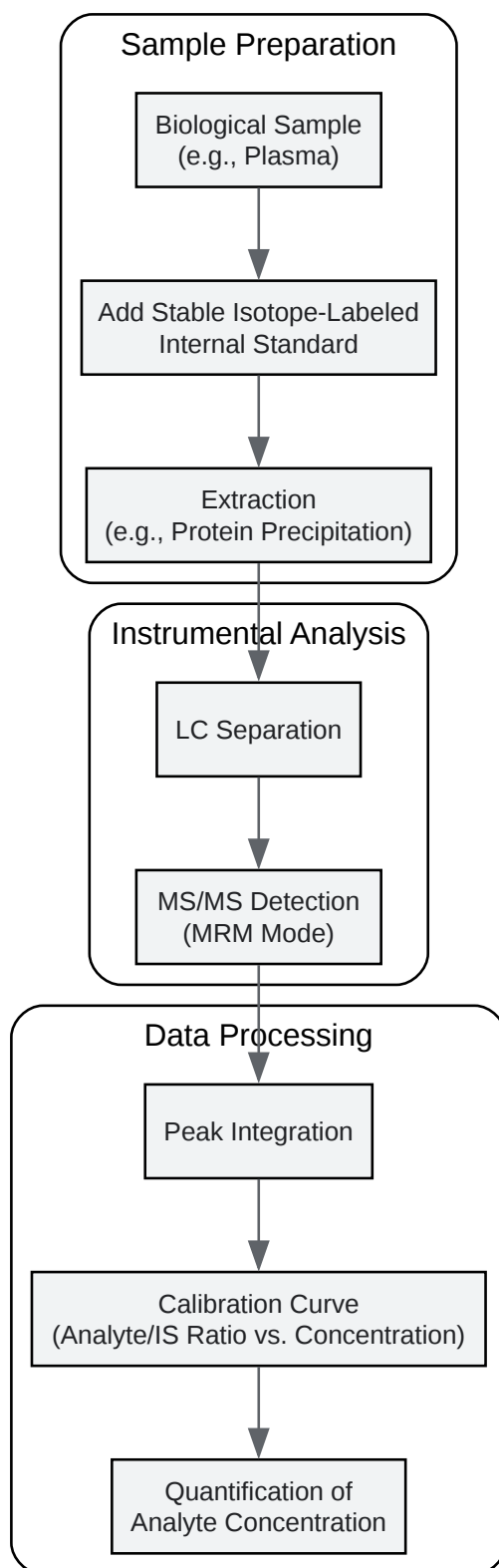


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Caption: Primary metabolic pathways of imipramine.

Experimental Workflow for Quantitative Analysis

This diagram outlines a typical workflow for the quantitative analysis of imipramine and its metabolites in a biological sample using a stable isotope-labeled internal standard.

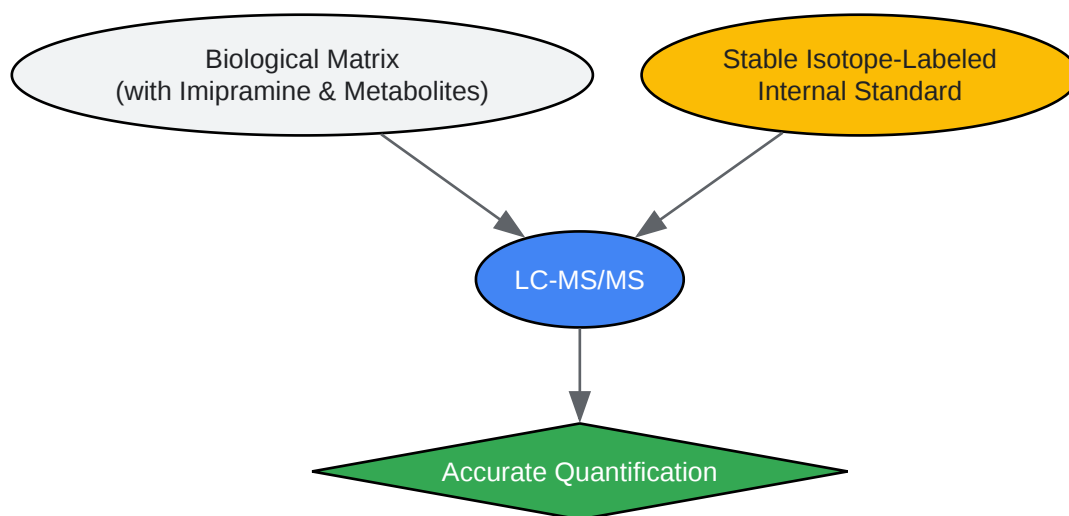


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Caption: Workflow for quantitative analysis using stable isotope dilution.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the sample, the analytical techniques, and the desired outcome.



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Caption: Relationship between sample, standard, and analytical outcome.

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